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molecular formula C11H14ClN3O3 B8362757 6-chloro-3-nitro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine

6-chloro-3-nitro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine

Cat. No. B8362757
M. Wt: 271.70 g/mol
InChI Key: KTIOUGBZRYKMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969375B2

Procedure details

A mixture of 2,6-dichloro-3-nitropyridine (1 g, 5.18 mmol)), (tetrahydro-2H-pyran-4-yl)methanamine (1.044 g, 9.07 mmol) and triethylamine (2.167 mL, 15.55 mmol) in tetrahydrofuran (22.83 mL) was stirred at 0° C. for 30 minutes and at ambient temperature for 2 hours. Methanol was added (10 mL) followed by silica gel and the mixture was concentrated and purified by silica gel flash chromatography (Isco®, Redi-Sep® column), eluting with a gradient of 2-30% ethyl acetate/hexane to afford the title compound. MS (ESI) m/z 272 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.044 g
Type
reactant
Reaction Step One
Quantity
2.167 mL
Type
reactant
Reaction Step One
Quantity
22.83 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4]([Cl:11])[N:3]=1.[O:12]1[CH2:17][CH2:16][CH:15]([CH2:18][NH2:19])[CH2:14][CH2:13]1.C(N(CC)CC)C.CO>O1CCCC1>[Cl:11][C:4]1[N:3]=[C:2]([NH:19][CH2:18][CH:15]2[CH2:16][CH2:17][O:12][CH2:13][CH2:14]2)[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC(=CC=C1[N+](=O)[O-])Cl
Name
Quantity
1.044 g
Type
reactant
Smiles
O1CCC(CC1)CN
Name
Quantity
2.167 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
22.83 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 30 minutes and at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel flash chromatography (Isco®, Redi-Sep® column)
WASH
Type
WASH
Details
eluting with a gradient of 2-30% ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)NCC1CCOCC1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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